
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole: is
生物活性
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole (commonly referred to as DRB) is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in the context of transcription regulation and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DRB, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
DRB is characterized by its unique structure that includes a benzimidazole core and a ribofuranosyl moiety. The presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring enhances its biological properties. The acetylated ribofuranosyl group plays a critical role in its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃Cl₂N₅O₇ |
Molecular Weight | 360.16 g/mol |
CAS Number | 3056-18-6 |
Purity | >98% (HPLC) |
DRB primarily acts as an inhibitor of RNA polymerase II transcription elongation. It interferes with the transcription process by inhibiting the activity of several key factors involved in RNA synthesis:
- Negative Elongation Factor (NELF) : DRB disrupts the interaction between NELF and RNA polymerase II.
- Positive Transcription Elongation Factor b (P-TEFb) : It inhibits P-TEFb, which is essential for transitioning RNA polymerase II into productive elongation.
This inhibition leads to a decrease in mRNA synthesis, making DRB a valuable tool for studying gene expression regulation.
Antiviral Activity
Research indicates that DRB exhibits antiviral properties by inhibiting viral replication at the transcriptional level. Studies have shown that DRB can effectively suppress the replication of various viruses by targeting their transcriptional machinery:
- Case Study : In vitro studies demonstrated that DRB significantly reduced the replication of human immunodeficiency virus (HIV) by inhibiting viral RNA synthesis .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Its ability to inhibit transcription elongation may contribute to apoptosis in cancer cells:
- Case Study : A study involving breast cancer cell lines showed that treatment with DRB led to increased apoptosis markers and reduced cell viability in MCF-7 and MDA-MB-231 cells . This suggests that DRB may enhance the efficacy of conventional chemotherapeutics when used in combination.
Inhibition of Protein Kinases
DRB has been reported to inhibit certain protein kinases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival:
- Research Finding : It was found that DRB inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle progression . This property further supports its potential use in cancer therapy.
Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antiviral | Inhibition of viral replication | Disruption of RNA synthesis |
Antitumor | Induction of apoptosis in cancer cells | Inhibition of transcription elongation |
Protein Kinase Inhibition | Altered cell signaling and proliferation | Inhibition of CDKs |
科学的研究の応用
Antiviral Activity
The compound exhibits potent antiviral properties, particularly against a range of viruses. Research has shown that benzimidazole derivatives can inhibit enteroviruses and herpes simplex virus effectively. For instance, derivatives similar to 5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole have demonstrated significant antiviral activity with IC50 values indicating their effectiveness against viral infections such as cytomegalovirus and Herpes Simplex Virus (HSV) .
Case Studies:
- Enterovirus Inhibition: Compounds related to this benzimidazole have been synthesized that show IC50 values as low as 1.08 μg/ml against enteroviruses .
- Cytomegalovirus Activity: Studies indicate that certain benzimidazole derivatives prevent the cleavage of concatemeric viral DNA in infected cells .
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer potential. The structure of this compound allows it to interact with various cellular targets involved in cancer progression.
Research Findings:
- Compounds derived from similar structures exhibit cytotoxicity against multiple cancer cell lines, including lung and liver carcinoma cells .
- Specific derivatives have shown comparable potency to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory effects of benzimidazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential candidate for treating inflammatory diseases.
Clinical Insights:
- Compounds similar to this compound demonstrated significant COX inhibition with IC50 values in the nanomolar range .
- These compounds also showed notable reductions in edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Antiulcer Activity
The compound has been investigated for its antiulcer properties due to its inhibition of H+/K+-ATPase activity. This mechanism is crucial for reducing gastric acid secretion and protecting against ulcer formation.
Experimental Results:
- Several benzimidazole derivatives have shown promising results in reducing gastric ulcers in experimental models .
- Compounds exhibiting similar structures have been effective at doses comparable to established treatments like omeprazole .
Synthesis and Chemical Properties
The synthesis of this compound involves glycosylation techniques that yield high purity products suitable for biological testing.
Synthetic Pathways:
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3/t15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-BRSBDYLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741628 |
Source
|
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443678-71-5 |
Source
|
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。